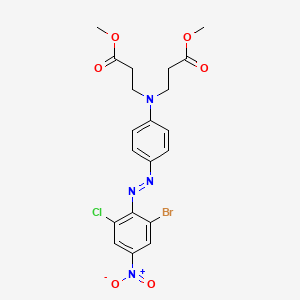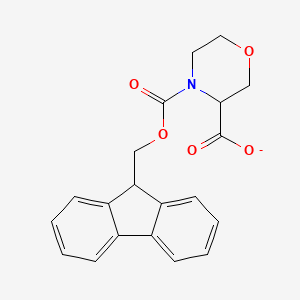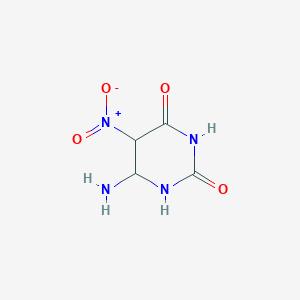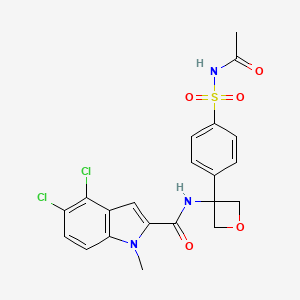
4-Hydroxy Nisoldipine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Nisoldipine-d6 is a deuterated derivative of 4-Hydroxy Nisoldipine, a compound belonging to the class of dihydropyridine calcium channel blockers. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, due to its stable isotopic labeling which aids in the study of metabolic pathways and drug interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nisoldipine-d6 involves several steps, starting from dimethyl formamide. The process includes key reactions such as Knovenagel condensation and cyclizing Michael addition to obtain the desired compound. The deuterium labeling is introduced during the synthesis to replace specific hydrogen atoms with deuterium, enhancing the compound’s stability and allowing for precise tracking in metabolic studies.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for research applications. Techniques such as rotary evaporation and spray drying are employed to produce amorphous solid dispersions, which are then characterized and evaluated for stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy Nisoldipine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Hydroxy Nisoldipine-d6 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways and interactions of drugs within biological systems.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and interactions.
Industry: It is used in the formulation of sublingual films and other drug delivery systems to enhance bioavailability and therapeutic efficacy.
Mecanismo De Acción
4-Hydroxy Nisoldipine-d6, like its parent compound Nisoldipine, acts as a calcium channel blocker. It primarily targets voltage-gated L-type calcium channels in vascular smooth muscle cells. By stabilizing these channels in their inactive conformation, it inhibits the influx of calcium ions, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction. This mechanism is crucial for its antihypertensive effects .
Comparación Con Compuestos Similares
Nisoldipine: The parent compound, also a dihydropyridine calcium channel blocker.
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A longer-acting dihydropyridine calcium channel blocker.
Uniqueness: 4-Hydroxy Nisoldipine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and interactions of drugs is essential.
Propiedades
Fórmula molecular |
C20H24N2O7 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3 |
Clave InChI |
MOZPKZYMNVFLSU-LIJFRPJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)


![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)

![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)


![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)


![trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12363288.png)

